

5-Maleimidovaleric acid CAS number and molecular weight

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Compound of Interest

Compound Name: 5-Maleimidovaleric acid

Cat. No.: B1664633

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An In-depth Technical Guide to 5-Maleimidovaleric Acid

This guide provides comprehensive information on **5-Maleimidovaleric acid**, targeting researchers, scientists, and professionals in drug development. It covers its chemical properties, applications in bioconjugation, and a representative experimental protocol.

Core Compound Details

5-Maleimidovaleric acid is a heterobifunctional crosslinker containing both a maleimide group and a carboxylic acid. This structure allows for the sequential conjugation of molecules, making it a valuable tool in bioconjugation and the development of complex biomolecules like antibody-drug conjugates (ADCs).

Property	Value
CAS Number	57078-99-6[1][2][3]
Molecular Formula	C ₉ H ₁₁ NO ₄ [1][2][3]
Molecular Weight	197.19 g/mol [1][2][3]
Synonyms	5-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)pentanoic acid[1]

Applications in Bioconjugation and Drug Development

The primary application of **5-Maleimidovaleric acid** lies in its role as a linker in bioconjugation. [4][5] The maleimide group exhibits high specificity for sulfhydryl (thiol) groups, commonly found in the cysteine residues of proteins and peptides, forming a stable thioether bond. [4] The carboxylic acid end can be activated to react with primary amines, such as those on lysine residues or the N-terminus of a protein. [4]

This dual reactivity is particularly valuable in the construction of Antibody-Drug Conjugates (ADCs). [6] In this context, **5-Maleimidovaleric acid** can be used to link a cytotoxic drug to a monoclonal antibody, which then targets specific cancer cells.

Experimental Protocol: General Protein-Peptide Conjugation

This protocol outlines a general method for conjugating a thiol-containing protein to an amine-containing peptide using **5-Maleimidovaleric acid**. This is a representative workflow that can be adapted for specific applications.

Materials:

- Thiol-containing protein (e.g., an antibody with a free cysteine)
- Amine-containing peptide
- **5-Maleimidovaleric acid**
- N-Hydroxysuccinimide (NHS) or N,N,N',N'-Tetramethyl-O-(N-succinimidyl)uronium tetrafluoroborate (TSTU)
- N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
- Anhydrous Dimethylformamide (DMF)
- Phosphate-buffered saline (PBS), pH 7.2-7.5

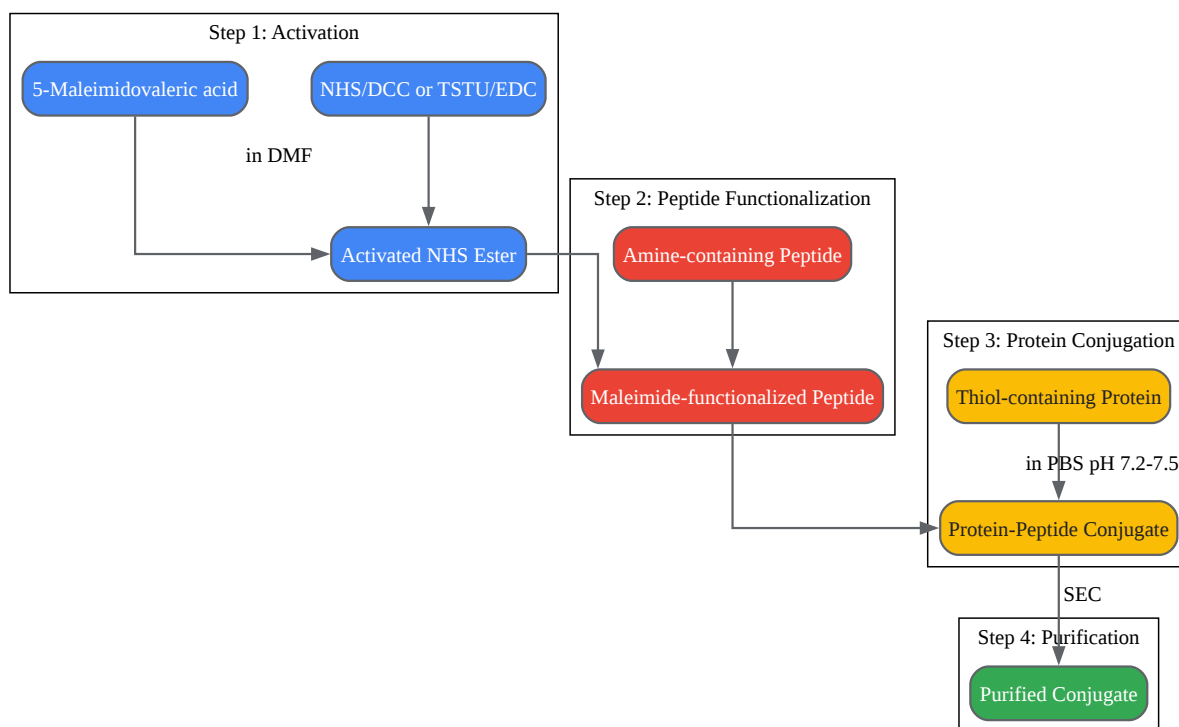
- Size-exclusion chromatography (SEC) column

Procedure:

- Activation of **5-Maleimidovaleric Acid**:
 - Dissolve **5-Maleimidovaleric acid**, NHS (or TSTU), and DCC (or EDC) in anhydrous DMF.
 - Stir the reaction mixture at room temperature for several hours to form the NHS ester of **5-Maleimidovaleric acid**.
 - Monitor the reaction by thin-layer chromatography (TLC).
 - Remove the urea byproduct (from DCC) by filtration.
- Conjugation to the Amine-Containing Peptide:
 - Add the activated **5-Maleimidovaleric acid** NHS ester solution to a solution of the amine-containing peptide in a suitable buffer (e.g., PBS with a slightly basic pH to ensure the amine is deprotonated).
 - Allow the reaction to proceed at room temperature for several hours or overnight at 4°C.
 - The maleimide-functionalized peptide is then purified, for example, by reverse-phase HPLC.
- Conjugation to the Thiol-Containing Protein:
 - Dissolve the purified maleimide-functionalized peptide in a thiol-free buffer (e.g., PBS, pH 7.2-7.5).
 - Add the thiol-containing protein to the solution. The molar ratio of the peptide to the protein should be optimized for the desired degree of labeling.
 - Incubate the reaction mixture at room temperature for 1-2 hours.
- Purification of the Final Conjugate:

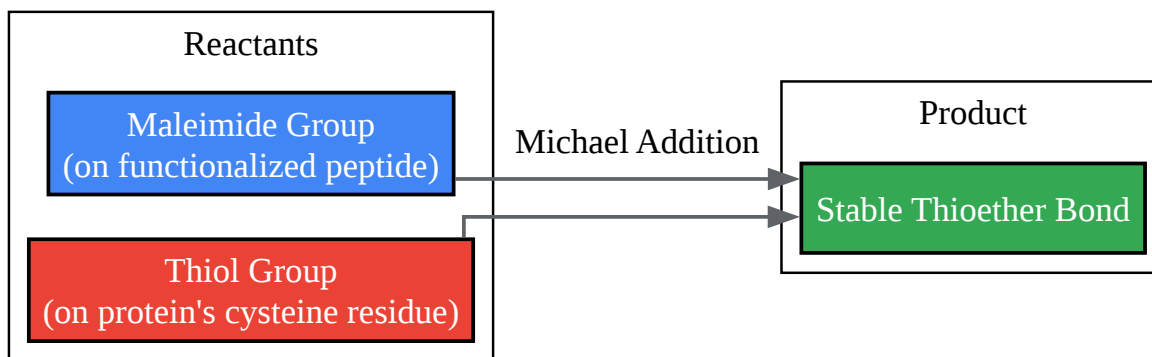
- The final protein-peptide conjugate can be purified from unreacted peptide and protein using size-exclusion chromatography (SEC).

Visualizations



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Caption: Experimental workflow for protein-peptide conjugation.



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Caption: Maleimide-thiol conjugation reaction pathway.

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